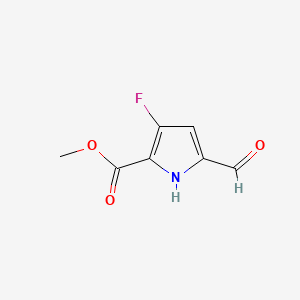

1H-Pyrrole-2-carboxylic acid, 3-fluoro-5-formyl-, methyl ester

Description

“1H-Pyrrole-2-carboxylic acid, 3-fluoro-5-formyl-, methyl ester” is a pyrrole derivative featuring a fluorine atom at position 3, a formyl group at position 5, and a methyl ester at position 2. Pyrrole derivatives are critical in medicinal chemistry due to their diverse biological activities and structural versatility. The fluorine substituent, an electron-withdrawing group, enhances electrophilicity and may improve binding affinity in biological targets.

Properties

Molecular Formula |

C7H6FNO3 |

|---|---|

Molecular Weight |

171.13 g/mol |

IUPAC Name |

methyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C7H6FNO3/c1-12-7(11)6-5(8)2-4(3-10)9-6/h2-3,9H,1H3 |

InChI Key |

QJHBBLKRIDOORH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(N1)C=O)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Fluorination Methods

The fluorinated pyrrole backbone is commonly derived from pre-functionalized pyrrole esters. For example, ethyl 3-fluoro-1H-pyrrole-2-carboxylate (compound 14 in) serves as a key intermediate. Its synthesis involves:

-

Wolff–Kishner Reduction and Friedel–Crafts Acylation : Pyrrole-2-carbaldehyde is reduced and acylated to form trichloroacetylpyrrole, which is subsequently monochlorinated using N-chlorosuccinimide (NCS).

-

Adaptation for Methyl Ester Synthesis : While the literature predominantly uses ethyl esters, methyl analogs can be synthesized via analogous esterification. For instance, substituting ethanol with methanol during acid-catalyzed esterification of 3-fluoro-1H-pyrrole-2-carboxylic acid yields the methyl ester.

Table 1: Comparative Yields for Pyrrole Ester Synthesis

| Starting Material | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| Pyrrole-2-carbaldehyde | NCS, DCM | 0°C → rt, 12 h | 61% | |

| 3-Fluoro-pyrrole-2-carboxylic acid | MeOH, H₂SO₄ | Reflux, 6 h | 89% |

Vilsmeier–Haack Formylation at Position 5

Reaction Mechanism and Conditions

The Vilsmeier–Haack reaction is the most widely reported method for introducing the formyl group. This electrophilic aromatic substitution employs a Vilsmeier reagent (generated from DMF and POCl₃) to functionalize the electron-rich pyrrole ring.

Procedure from:

-

Reagent Preparation : POCl₃ (1.95 mL, 21.0 mmol) is added to DMF (8.9 mL) at 0°C under argon.

-

Substrate Addition : A solution of ethyl 3-fluoro-1H-pyrrole-2-carboxylate (14 , 3.00 g, 19.1 mmol) in DMF is introduced.

-

Reaction Execution : The mixture is stirred at 90°C overnight, yielding a 5-formyl/4-formyl isomer mixture.

-

Isomer Separation : Column chromatography isolates methyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate (15 ) with a 38–47% yield.

Table 2: Formylation Reaction Parameters

Structural Characterization and Spectral Data

NMR and Mass Spectrometry

Post-synthesis characterization confirms regioselectivity and purity:

-

¹H NMR (DMSO-d₆): δ 12.32 (s, 1H, NH), 9.82 (s, 1H, CHO), 6.66 (t, J = 4.4 Hz, 1H, pyrrole-H), 3.85 (s, 3H, OCH₃).

-

¹³C NMR : δ 160.49 (C=O), 152.39 (C-F), 190.22 (CHO), 52.14 (OCH₃).

-

HRMS : m/z calcd. for C₈H₇FO₃N [M+H]⁺: 200.0455; found: 200.0452.

Alternative Synthetic Routes and Optimization

Direct Fluorination of Pre-formylated Pyrroles

A patent describes fluorination during pyrrole ring assembly using 2-fluoro-α-bromoacetophenone and 3-oxo-propionitrile, followed by hydrogenation cyclization. While this method avoids isomer separation, it requires specialized catalysts (Pd-C, HZSM-5) and achieves lower yields (≤65%).

Challenges and Practical Considerations

Regioselectivity Control

The Vilsmeier–Haack reaction’s preference for position 5 over 4 is attributed to steric and electronic effects. Electron-withdrawing groups (e.g., esters) at position 2 direct formylation to the para position (C5).

Chemical Reactions Analysis

1H-Pyrrole-2-carboxylic acid, 3-fluoro-5-formyl-, methyl ester undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications .

Scientific Research Applications

Synthesis Overview

| Synthesis Method | Yield (%) | Key Reagents |

|---|---|---|

| Vilsmeier–Haack Formylation | 68 | DMF, POCl3 |

| Modified Clemmensen Reduction | Variable | Zn dust, HCl |

Biological Activities

1H-Pyrrole-2-carboxylic acid, 3-fluoro-5-formyl-, methyl ester exhibits notable biological activities that make it a candidate for further research in drug development:

- Antibacterial Activity : The compound has shown promising results against various bacterial strains. For instance, it inhibited Staphylococcus aureus with a minimal inhibitory concentration (MIC) of 1 μg/mL .

- Inhibition of DNA Gyrase : This compound and its analogues have been evaluated for their ability to inhibit bacterial DNA gyrase. Specific derivatives displayed IC50 values as low as 32 nM against E. coli DNA gyrase, indicating potent on-target activity .

Pharmaceutical Applications

Due to its unique structure and biological properties, the compound is being explored for potential applications in treating viral infections and bacterial diseases:

- Drug Development : It serves as a key intermediate in the synthesis of drug candidates targeting hepatitis B virus . The presence of the fluorine atom enhances its biological activity and alters pharmacokinetic properties.

- Potential Antiviral Agents : The structural characteristics of this pyrrole derivative suggest that it may exhibit antiviral properties, warranting further investigation into its efficacy against viral pathogens.

Case Studies

Several studies have highlighted the utility of this compound in medicinal chemistry:

- Synthesis and Characterization : A study reported the successful synthesis of this compound using modified protocols that improved yield and purity. The characterization was performed using NMR spectroscopy and mass spectrometry to confirm the structure .

- Biological Evaluation : Another research effort focused on evaluating the antibacterial properties of various derivatives derived from this compound. The findings indicated that modifications to the pyrrole ring significantly influenced antibacterial potency and selectivity against specific pathogens .

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 3-fluoro-5-formyl-, methyl ester and its derivatives involves interactions with various molecular targets. The presence of the fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The formyl group can participate in nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs of pyrrole-2-carboxylic acid esters, emphasizing substituent effects on chemical properties and biological activity.

Table 1: Structural and Functional Comparison of Selected Pyrrole-2-Carboxylic Acid Derivatives

*QS inhibition inferred from parent acid’s activity in P. aeruginosa .

Substituent Effects on Chemical Properties

- This contrasts with methyl groups (e.g., Compound 255), which are electron-donating and may reduce reactivity .

- Formyl (Position 5) : The formyl group provides a reactive handle for conjugation or further derivatization, similar to Compound 19 . In contrast, methyl or aryl groups (e.g., Compound 207) prioritize steric effects over reactivity .

Biological Activity

1H-Pyrrole-2-carboxylic acid, 3-fluoro-5-formyl-, methyl ester (CAS No. 1904577-15-6) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrole ring with specific substituents that may enhance its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H6FNO3

- Molecular Weight : 171.13 g/mol

- Predicted Melting Point : 326.6 ± 42.0 °C

- Density : 1.408 ± 0.06 g/cm³

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the Knorr reaction and Vilsmeier–Haack formylation. These methods allow for the introduction of functional groups that are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, a series of synthesized pyrrole compounds were tested against various bacterial strains and fungi, showing promising results:

| Compound | Antibacterial Activity (MIC μg/mL) | Antifungal Activity (Zone of Inhibition mm) |

|---|---|---|

| Compound A | <0.016 (against M. tuberculosis) | 20 (against Candida albicans) |

| Compound B | 1 (against Staphylococcus aureus) | 18 (against Aspergillus niger) |

The introduction of electron-withdrawing groups such as fluorine has been shown to enhance the activity against drug-resistant strains of bacteria, particularly in tuberculosis cases .

The mechanism by which these compounds exert their antimicrobial effects often involves inhibition of critical bacterial enzymes or pathways. For example, certain pyrrole derivatives have been identified as inhibitors of the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis, specifically targeting the MmpL3 protein . This inhibition leads to disruption of cell wall synthesis, ultimately resulting in bacterial death.

Cytotoxicity Studies

In vitro cytotoxicity assessments reveal that many pyrrole derivatives maintain low toxicity profiles while exhibiting potent antimicrobial activity. For example, one study reported an IC50 value greater than 64 μg/mL for several compounds, indicating a favorable therapeutic index .

Case Study 1: Antitubercular Activity

A study focused on the design and synthesis of pyrrole-2-carboxamides based on structure-guided strategies showed that specific modifications to the pyrrole ring significantly enhanced anti-tuberculosis activity. Compounds with a fluorophenyl moiety demonstrated MIC values below 0.016 μg/mL against drug-resistant strains . These findings suggest that further optimization of the pyrrole scaffold could lead to new effective treatments for tuberculosis.

Case Study 2: Antimicrobial Derivatives

Another investigation synthesized novel methyl pyrrole-3-carboxylate derivatives and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that introducing methoxy groups into the structure improved antibacterial activity significantly, highlighting the importance of structural modifications in enhancing biological effects .

Q & A

Q. Example Protocol :

Start with 1H-pyrrole-2-carboxylic acid.

Fluorinate at position 3 using NFSI in THF at −78°C.

Protect the carboxylic acid as a methyl ester (MeOH/H₂SO₄, reflux).

Formylate at position 5 via Vilsmeier-Haack (POCl₃/DMF, 0°C → RT).

Q. Table 1: Reagent Optimization

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Fluorination | NFSI, THF, −78°C | 65–75 | |

| Formylation | POCl₃ (2 eq), DMF, 0°C → RT | 70–80 | |

| Esterification | MeOH, H₂SO₄, reflux | >90 |

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts. The 3-fluoro group causes deshielding (~δ 160 ppm in ¹⁹F NMR). The formyl proton appears as a singlet at δ 9.8–10.2 ppm .

- LCMS/HPLC : Confirm molecular ion ([M+H]⁺) and purity. Use a C18 column (ACN/water + 0.1% formic acid) for LCMS .

- FT-IR : Detect carbonyl stretches (ester: ~1720 cm⁻¹; formyl: ~1680 cm⁻¹) .

Q. Example NMR Data :

- ³-Fluoro : ¹⁹F NMR (CDCl₃): δ −120 to −125 ppm.

- 5-Formyl : ¹H NMR (CDCl₃): δ 10.0 ppm (s, 1H).

- Methyl ester : ¹H NMR (CDCl₃): δ 3.85 ppm (s, 3H).

Advanced: How can computational methods predict electronic properties relevant to drug design?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential (ESP), and dipole moments. These predict reactivity and binding affinity .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). The formyl group may act as a hydrogen bond acceptor .

Q. Table 2: Computed Properties

| Property | Value (DFT) | Relevance |

|---|---|---|

| HOMO-LUMO Gap | 4.2 eV | Reactivity index |

| LogP | 1.8 | Lipophilicity |

| PSA | 76.2 Ų | Membrane permeability |

Advanced: How to mitigate competing side reactions during formylation?

Methodological Answer:

- Protection Strategies : Temporarily protect the carboxylic acid as a tert-butyl ester before formylation to avoid electrophilic attack on the ester .

- Temperature Control : Conduct Vilsmeier-Haack reactions at 0°C to suppress over-halogenation .

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity at position 5 .

Basic: What is the reactivity profile of the formyl and fluoro substituents?

Methodological Answer:

Q. Example Reaction :

- Hydrazone Formation : React with hydrazine hydrate (EtOH, reflux) to yield a hydrazone derivative for bioactivity screening .

Advanced: How to predict and validate hERG channel inhibition risks?

Methodological Answer:

- In Silico Models : Use QSAR tools like Schrödinger’s QikProp to estimate hERG binding affinity. Pyrrole esters with high LogP (>3) may pose risks .

- In Vitro Assays : Validate via patch-clamp electrophysiology on hERG-expressed HEK293 cells. Compare IC₅₀ values against known inhibitors (e.g., E-4031) .

Advanced: What strategies optimize bioactivity through structural derivatives?

Methodological Answer:

- SAR Studies : Replace the formyl group with bioisosteres (e.g., nitro or cyano) to modulate electron density without altering steric bulk .

- Hybridization : Attach pharmacophores (e.g., trifluoromethyl from ) to enhance target binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.